molecular formula C21H17N3OS2 B1307677 8-(phenylhydrazinylidene)-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one

8-(phenylhydrazinylidene)-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one

Cat. No.: B1307677
M. Wt: 391.5 g/mol
InChI Key: RHLYUSBCDWPBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-thieno[2’,3’5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone): is a complex heterocyclic compound that features a unique fusion of thieno, thiazocino, and isoindole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone) typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the thieno and thiazocino rings, followed by the fusion with the isoindole ring.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Uniqueness: The presence of the N-phenylhydrazone group in 5H-thieno[2’,3’:5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a unique candidate for drug development and other applications .

Properties

Molecular Formula

C21H17N3OS2

Molecular Weight

391.5 g/mol

IUPAC Name

8-(phenylhydrazinylidene)-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-18-one

InChI

InChI=1S/C21H17N3OS2/c25-20-15-8-4-5-9-16(15)21-24(20)12-19-17(10-11-26-19)18(13-27-21)23-22-14-6-2-1-3-7-14/h1-11,21-22H,12-13H2

InChI Key

RHLYUSBCDWPBEO-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CS2)C(=NNC3=CC=CC=C3)CSC4N1C(=O)C5=CC=CC=C45

Origin of Product

United States

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